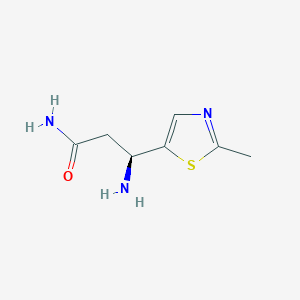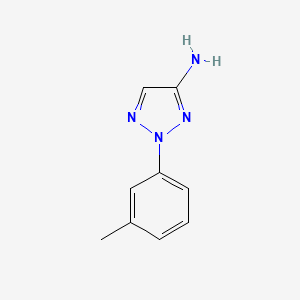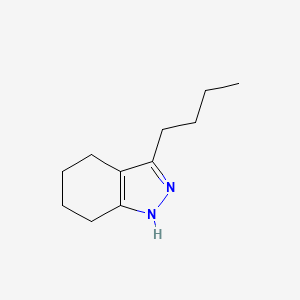![molecular formula C7H12ClNO B13303583 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine is an organic compound with the molecular formula C7H12ClNO. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chloro-substituted allyl ether group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allylic position can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated azetidine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The chloro-substituted allyl ether group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylpropene: A precursor in the synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine.
Azetidine: The core structure of the compound, which can be modified to produce various derivatives.
3-Chloro-2-methylprop-2-en-1-ol: Another related compound used in the synthesis of the target molecule.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a chloro-substituted allyl ether group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
3-[(E)-3-chloro-2-methylprop-2-enoxy]azetidine |
InChI |
InChI=1S/C7H12ClNO/c1-6(2-8)5-10-7-3-9-4-7/h2,7,9H,3-5H2,1H3/b6-2+ |
Clave InChI |
FEJVYKQHUKMJSQ-QHHAFSJGSA-N |
SMILES isomérico |
C/C(=C\Cl)/COC1CNC1 |
SMILES canónico |
CC(=CCl)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13303506.png)


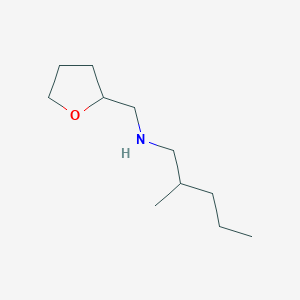
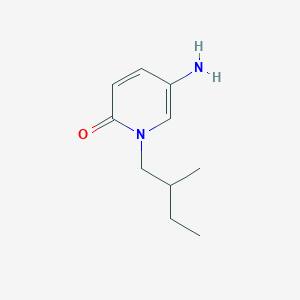
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)
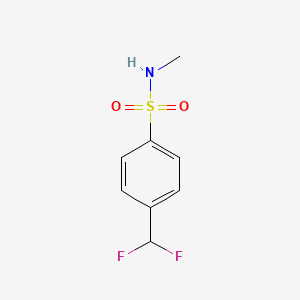
![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
